molecular formula C13H14O5 B8540077 Ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate

Ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate

Cat. No. B8540077
M. Wt: 250.25 g/mol
InChI Key: YNLQURMLYFGCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate is a useful research compound. Its molecular formula is C13H14O5 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C13H14O5/c1-2-17-13(16)12-9(11-4-3-5-18-11)6-8(14)7-10(12)15/h3-5,9,12H,2,6-7H2,1H3

InChI Key

YNLQURMLYFGCDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=O)CC1=O)C2=CC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide (from 2.3 g. sodium and dry ethanol 35 ml.) was added slowly diethyl malonate (14 g.). After the addition the mixture was heated under reflux for 1 minute, cooled and then treated with 4-(2-furyl)-3-buten -2-one (13 g.). After heating under reflux for 17 hrs. and cooling, the precipitated sodium enolate salt (of formula III) was collected by filtration, washed with acetone and dissolved in water. The solution was acidified with 2N-sulphuric acid (to convert the enolate salt to the corresponding dione II) and extracted with dichloromethane. After washing the organic layer with water and drying over sodium sulphate, removal of solvents under reduced pressure afforded ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.